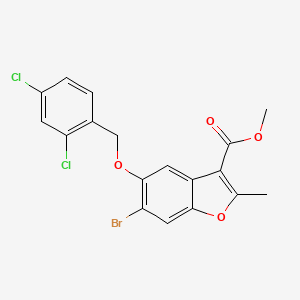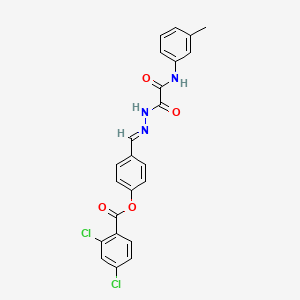
5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metil-4-((3-metilfenil)diazenil)-2-fenil-2,4-dihidro-3H-pirazol-3-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos azo y pirazoles. Este compuesto se caracteriza por la presencia de un grupo diazenil (-N=N-) unido a un anillo de pirazol, que está adicionalmente sustituido con grupos metil y fenil. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Metil-4-((3-metilfenil)diazenil)-2-fenil-2,4-dihidro-3H-pirazol-3-ona típicamente implica la reacción de 3-metilfenilhidrazina con 2-fenil-3-metil-4-oxo-2,4-dihidro-3H-pirazol-5-carbaldehído. La reacción se lleva a cabo en una solución de etanol que contiene ácido clorhídrico concentrado como catalizador, bajo condiciones de reflujo durante aproximadamente 2 horas. El producto resultante se purifica luego por recristalización a partir de dimetilformamida (DMF) para obtener el compuesto deseado con alto rendimiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Metil-4-((3-metilfenil)diazenil)-2-fenil-2,4-dihidro-3H-pirazol-3-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden romper el grupo diazenil, lo que lleva a la formación de aminas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos y el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (NH₃, OH⁻) se utilizan comúnmente.
Productos Principales
Oxidación: Formación de óxidos correspondientes y derivados hidroxilados.
Reducción: Formación de aminas e hidrazinas.
Sustitución: Formación de derivados halogenados y alquilados.
Aplicaciones Científicas De Investigación
5-Metil-4-((3-metilfenil)diazenil)-2-fenil-2,4-dihidro-3H-pirazol-3-ona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos heterocíclicos y como reactivo en síntesis orgánica.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente por sus propiedades farmacológicas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Metil-4-((3-metilfenil)diazenil)-2-fenil-2,4-dihidro-3H-pirazol-3-ona implica su interacción con varios objetivos moleculares y vías. El grupo diazenil puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a diversos efectos biológicos. El anillo de pirazol también puede interactuar con enzimas y receptores, modulando su actividad y dando como resultado efectos farmacológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Unicidad
5-Metil-4-((3-metilfenil)diazenil)-2-fenil-2,4-dihidro-3H-pirazol-3-ona es único debido a su combinación de un grupo diazenil y un anillo de pirazol, que imparte propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C17H16N4O |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
5-methyl-4-[(3-methylphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-12-7-6-8-14(11-12)18-19-16-13(2)20-21(17(16)22)15-9-4-3-5-10-15/h3-11,16H,1-2H3 |
Clave InChI |
HOCOHJOHXLVSRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)
![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
